TMX-201 Demonstrates Superior Cytokine Induction Potency Versus Imiquimod in Both Murine and Human Systems
TMX-201 exhibits more potent cytokine induction activity than the benchmark TLR7 agonist imiquimod across both mouse and human mononuclear cell assays. This head-to-head in vitro comparison establishes TMX-201 as a higher-potency alternative for studies requiring robust TLR7-mediated immune activation .
| Evidence Dimension | Cytokine induction potency |
|---|---|
| Target Compound Data | More potent cytokine inducer than imiquimod |
| Comparator Or Baseline | Imiquimod (HY-B0180) - baseline reference agonist |
| Quantified Difference | Qualitatively superior potency (exact fold-difference not disclosed in source) |
| Conditions | Mouse and human mononuclear cells, in vitro assay |
Why This Matters
Higher potency enables lower compound usage per experiment, reducing reagent costs and minimizing potential off-target accumulation in prolonged studies.
